4-Bromo-2-(methoxymethoxy)-1-nitrobenzene
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Overview
Description
4-Bromo-2-(methoxymethoxy)-1-nitrobenzene is an organic compound with the molecular formula C8H8BrNO4. It is a derivative of nitrobenzene, where the benzene ring is substituted with a bromine atom, a nitro group, and a methoxymethoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(methoxymethoxy)-1-nitrobenzene typically involves multiple steps. One common method starts with the bromination of 2-nitrophenol to introduce the bromine atom at the 4-position. This is followed by the protection of the hydroxyl group with a methoxymethyl group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and methoxymethyl chloride in the presence of a base for the protection step .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scales. These methods often involve continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for controlling the reaction conditions and improving yield. The use of automated systems for reagent addition and product isolation can also enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(methoxymethoxy)-1-nitrobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methoxymethoxy group can be oxidized to a carbonyl group under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Nucleophilic Substitution: Products include substituted anilines or thiophenols.
Reduction: The major product is 4-bromo-2-(methoxymethoxy)-1-aminobenzene.
Oxidation: The major product is 4-bromo-2-(methoxymethoxy)benzaldehyde.
Scientific Research Applications
4-Bromo-2-(methoxymethoxy)-1-nitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-2-(methoxymethoxy)-1-nitrobenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methoxybenzaldehyde: Similar in structure but lacks the nitro group, making it less reactive in certain types of chemical reactions.
4-Bromo-2-methoxyaniline: Contains an amino group instead of a nitro group, which significantly alters its reactivity and applications.
4-Bromo-2,5-dimethoxyphenethylamine: A psychoactive compound with different pharmacological properties.
Uniqueness
4-Bromo-2-(methoxymethoxy)-1-nitrobenzene is unique due to the presence of both a nitro group and a methoxymethoxy group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-bromo-2-(methoxymethoxy)-1-nitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO4/c1-13-5-14-8-4-6(9)2-3-7(8)10(11)12/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGJRMQFKXXUBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=CC(=C1)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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